molecular formula C14H22O3 B12617441 (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol CAS No. 921770-81-2

(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol

Cat. No.: B12617441
CAS No.: 921770-81-2
M. Wt: 238.32 g/mol
InChI Key: ULXXBEMEBOXUCK-RWMBFGLXSA-N
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Description

(1S,5R)-5-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclohex-3-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. Subsequent steps involve the introduction of the dioxaspirodecane moiety through spirocyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.

Biology

In biology, this compound may be explored for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its effects on various biological pathways and its potential as a lead compound for developing new medications.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group and spirocyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
  • (1R,5S)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
  • (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-2-en-1-ol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and spirocyclic structure. These features confer distinct reactivity and biological activity compared to similar compounds. The precise arrangement of atoms and functional groups in this compound allows for unique interactions with chemical reagents and biological targets, making it a valuable subject for research and application.

Properties

CAS No.

921770-81-2

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol

InChI

InChI=1S/C14H22O3/c15-12-6-4-5-11(9-12)13-10-16-14(17-13)7-2-1-3-8-14/h4-5,11-13,15H,1-3,6-10H2/t11-,12-,13+/m0/s1

InChI Key

ULXXBEMEBOXUCK-RWMBFGLXSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@H](CC=C3)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(CC=C3)O

Origin of Product

United States

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